molecular formula C17H21ClFNO2 B2545648 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide CAS No. 2175979-03-8

3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Cat. No.: B2545648
CAS No.: 2175979-03-8
M. Wt: 325.81
InChI Key: TWHGANQWVNXUCQ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted at the 3-position with a 3-chloro-4-fluorophenyl group and at the amide nitrogen with a 7-oxaspiro[3.5]nonan-1-yl moiety. Its molecular formula is deduced as C₁₇H₂₁ClFNO₂ (MW ≈ 325.45 g/mol). The structural complexity suggests applications in medicinal chemistry, particularly for targets requiring steric specificity and electronic modulation .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO2/c18-13-11-12(1-3-14(13)19)2-4-16(21)20-15-5-6-17(15)7-9-22-10-8-17/h1,3,11,15H,2,4-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGANQWVNXUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CCC3=CC(=C(C=C3)F)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-fluoroaniline with a suitable spirocyclic ketone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound - C₁₇H₂₁ClFNO₂ 325.45 3-Chloro-4-fluorophenyl, 7-oxaspiro[3.5]nonane
3-(2,4-Dimethoxyphenyl)-N-{7-oxaspiro[...]propanamide 2309551-84-4 C₁₉H₂₇NO₄ 333.42 2,4-Dimethoxyphenyl, 7-oxaspiro[3.5]nonane
3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide 131605-66-8 C₉H₈Cl₂FNO 236.07 3-Chloro-4-fluorophenyl (lacks spiro group)

Electronic and Physicochemical Differences

  • Halogen vs. Methoxy Substituents: The target compound’s Cl/F substituents are electron-withdrawing, increasing electrophilicity and lipophilicity (Cl: +M effect; F: -I effect). This favors membrane permeability and halogen-bond interactions .
  • Spirocyclic vs.

Pharmacological Implications

  • Target Compound : Likely optimized for targets requiring halogen bonding (e.g., kinase inhibitors, GPCRs). High lipophilicity may improve CNS penetration but risks off-target binding .
  • BK77567 : Methoxy groups may suit targets requiring π-π stacking or hydrogen bonding (e.g., serotonin receptors). Higher solubility could enhance bioavailability .
  • Lower molecular weight may improve pharmacokinetic clearance .

Biological Activity

3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic moiety, which contributes to its biological properties. Its molecular formula is C16H20ClFNOC_{16}H_{20}ClFNO with a molecular weight of approximately 303.79 g/mol. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in tumor cells through mechanisms such as:

  • Inhibition of cell proliferation : By disrupting cell cycle progression.
  • Induction of apoptosis : Triggering intrinsic apoptotic pathways.

A comparative analysis of cytotoxicity across different cell lines reveals that compounds with spirocyclic structures often demonstrate enhanced selectivity towards cancer cells over normal cells.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Effects

In addition to anticancer activity, the compound may possess anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 10 µM. The study employed flow cytometry to analyze apoptosis markers, confirming that the compound promotes apoptotic cell death.

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